2-(3-Bromo-propyl)-1H-benzoimidazole hydrobromide
Description
Properties
IUPAC Name |
2-(3-bromopropyl)-1H-benzimidazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2.BrH/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10;/h1-2,4-5H,3,6-7H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQDSCUHPVMYJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Benzimidazole Core
Starting Material Preparation:
The synthesis begins with the formation of the benzimidazole ring system, typically derived from o-phenylenediamine derivatives. A common approach involves cyclization reactions of o-phenylenediamine with suitable carbonyl compounds, such as aldehydes or carboxylic acids, under acidic or basic conditions.
- Cyclization of o-phenylenediamine with formic acid or aldehydes to form the benzimidazole nucleus.
- Alternatively, condensation of o-phenylenediamine with carbonyl di-imidazole or other activating agents to facilitate ring closure.
A patent describes a process involving cyclization of 4,5-dichloro-o-phenylenediamine with carbonyl di-imidazole, yielding the benzimidazole core with high efficiency and purity (source).
Introduction of the Propyl Side Chain
- The benzimidazole core undergoes N-alkylation at the nitrogen atom with 3-bromopropyl derivatives.
- This step typically involves nucleophilic substitution reactions where the nitrogen atom attacks the electrophilic carbon attached to the bromine.
- Use of bases such as potassium carbonate or sodium hydride to deprotonate the nitrogen.
- Solvents like dimethylformamide (DMF) or acetonitrile facilitate the reaction.
- Reaction temperatures range from room temperature to reflux conditions.
While specific data on this step are limited, analogous procedures indicate high yields (>80%) when optimized conditions are employed.
Bromination to Form 3-Bromo-Propyl Derivative
- Bromination of the alkylated benzimidazole is achieved using elemental bromine or N-bromosuccinimide (NBS).
- Reaction is conducted in inert solvents such as acetic acid, dichloromethane, or ethyl acetate.
- Controlled temperature (0°C to room temperature) prevents over-bromination.
A detailed process involves slow addition of bromine in acetic acid, stirring at 40–45°C for 4 hours, followed by crystallization to isolate the 3-bromo-propyl intermediate with yields around 97% (source).
Formation of Hydrobromide Salt
- The final step involves treating the 3-bromo-propyl benzimidazole with hydrobromic acid (HBr).
- The process can be performed by refluxing the compound with excess HBr in acetic acid or directly in aqueous media.
- Post-reaction, the product is isolated via crystallization or filtration.
- The process ensures the formation of the hydrobromide salt, stabilizing the compound and enhancing its solubility.
- Purification steps include washing with diethyl ether and drying under vacuum.
Patent literature confirms that reacting the brominated intermediate with HBr yields the hydrobromide salt with high purity and yield, typically above 90% (source).
Summary of Preparation Data
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Benzimidazole core synthesis | o-phenylenediamine + carbonyl di-imidazole | ~85-95% | Cyclization under reflux |
| N-alkylation | Benzimidazole + 3-bromopropyl halide | >80% | Base in DMF or acetonitrile |
| Bromination | N-alkylated product + Br2 or NBS | ~97% | In acetic acid at 40–45°C |
| Salt formation | Brominated compound + HBr | >90% | Reflux in acetic acid or aqueous HBr |
Research Findings and Notes
- The process benefits from the use of readily available starting materials and standard organic synthesis techniques.
- High yields and purity are achievable through controlled reaction conditions, especially during bromination and salt formation.
- The process can be scaled up for industrial production with appropriate safety measures due to the use of bromine and hydrobromic acid.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing the benzoimidazole moiety often exhibit significant biological activities, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial and fungal strains.
- Anticancer Properties : Preliminary studies suggest that 2-(3-Bromo-propyl)-1H-benzoimidazole hydrobromide may influence cell proliferation and apoptosis in cancer cell lines, indicating potential as an anticancer agent .
Case Studies
-
Cell Proliferation Studies :
- Initial investigations into the compound's effects on cancer cell lines revealed that it could inhibit cell growth and induce apoptosis, although detailed mechanisms remain to be elucidated.
-
Interaction Studies :
- Interaction studies are crucial for understanding the compound's biological effects. It is hypothesized that this compound interacts with specific protein targets, influencing pathways related to cell growth and apoptosis.
Synthetic Applications
The bromo group in this compound allows for various synthetic modifications:
- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or alcohols to form new derivatives.
- Electrophilic Aromatic Substitution : The benzoimidazole ring can undergo further functionalization, making it a versatile scaffold for drug development .
Comparative Analysis of Related Compounds
The unique structure of this compound positions it alongside other biologically active compounds. Below is a comparison table highlighting structural similarities and biological activities:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | Benzoimidazole derivative | Anticancer properties | Bromo-propyl substituent |
| N-(3-Bromopropyl)phthalimide | Phthalimide derivative | Antimicrobial activity | Lacks benzoimidazole core |
| 1-(4-Bromophenyl)-2-(2-phenyl-1H-imidazol-1-yl)ethanone | Imidazole derivative | Varies | Different core structure |
Future Research Directions
Given the limited current research on this compound, there is significant opportunity for future exploration. Potential areas of study include:
- Mechanistic Studies : Detailed investigations into the compound's mechanism of action in cancer cells.
- Derivatization : Synthesis of new derivatives to enhance biological activity and selectivity.
- In Vivo Studies : Evaluating the efficacy and safety of the compound in animal models.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-propyl)-1H-benzoimidazole hydrobromide involves its interaction with molecular targets through the benzoimidazole ring and the bromopropyl group. The benzoimidazole ring can engage in π-π stacking interactions and hydrogen bonding with biological macromolecules, while the bromopropyl group can participate in covalent bonding with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
2-(3-Bromo-phenyl)-imidazo[1,2-a]pyrimidine
- Structure : Contains a pyrimidine ring fused to imidazole, with a 3-bromophenyl substituent.
- Key Differences: The pyrimidine ring introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity compared to the benzimidazole core of the target compound. No hydrobromide salt is present.
- Applications : Used in heterocyclic chemistry for ligand design due to its planar structure .
4-Bromo-N-(3-((6-bromo-1H-benzo[d]imidazol-1-yl)methyl)benzyl)-1H-pyrrole-2-carboxamide (53)
- Structure : A brominated benzimidazole-pyrrole hybrid with a carboxamide linker.
- Physical Properties : Higher melting point (200–202°C ) due to extended conjugation and hydrogen-bonding capacity .
- Synthesis : Requires multi-step purification via column chromatography (PE/EtOAc 3:7), contrasting with the simpler washing methods used for the target compound .
Imidazole Derivatives
1-(3-Bromopropyl)-2-methyl-1H-imidazole Hydrobromide
- Structure : Substituted imidazole with a 3-bromopropyl chain and methyl group at position 2.
- Molecular Weight : 283.99 g/mol (C₇H₁₂Br₂N₂), lighter than the target compound due to the absence of a benzene ring.
Indole-Based Brominated Compounds
5-Bromo-3(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (34)
- Structure : Brominated indole with a dimethoxyphenethyl-imidazole substituent.
- Physical Properties : Melting point 141–142°C , lower than the target compound’s benzimidazole derivatives, likely due to reduced crystal lattice stability from the flexible phenethyl group.
- Synthesis : Requires K₂CO₃-mediated coupling in DMF, similar to methods for benzimidazole derivatives but with indole starting materials .
Structural and Functional Analysis
Impact of Bromine Position and Substituents
- 3-Bromo vs. 4-Bromo : Bromine at position 3 (as in the target compound) creates a meta-directing effect in electrophilic substitution reactions, whereas 4-bromo (e.g., compound 53) may exhibit different electronic effects due to para positioning .
- Hydrobromide Salts : Enhance aqueous solubility compared to neutral analogs (e.g., 2-(3-Nitrophenyl)-1H-benzoimidazole), which rely on nitro groups for electron withdrawal .
Pharmacological Relevance
Data Tables
Table 1. Physical and Chemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Functional Groups |
|---|---|---|---|---|---|
| 2-(3-Bromo-propyl)-1H-benzoimidazole HBr | C₁₀H₁₂Br₂N₂ | 320.03 | Not reported | Water-soluble | Benzimidazole, Br, HBr salt |
| 1-(3-Bromopropyl)-2-methyl-1H-imidazole HBr | C₇H₁₂Br₂N₂ | 283.99 | Not reported | Polar solvents | Imidazole, Br, HBr salt |
| 5-Bromo-3-(imidazol-5-yl)-1H-indole (34) | C₁₉H₁₈BrN₃O₂ | 424.27 | 141–142 | Organic solvents | Indole, Br, methoxy |
| Compound 53 | C₂₃H₁₉Br₂N₃O | 517.24 | 200–202 | DMSO, CHCl₃ | Benzimidazole, pyrrole, Br |
Research Implications
The discontinuation of 2-(3-Bromo-propyl)-1H-benzoimidazole hydrobromide highlights the need for alternative synthetic routes or analogs. Future studies should explore the pharmacological profile of this compound class, leveraging their halogen-mediated reactivity and salt-enhanced solubility.
Biological Activity
2-(3-Bromo-propyl)-1H-benzoimidazole hydrobromide is a benzoimidazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula: C10H11BrN2•HBr
- Molecular Weight: 320.02 g/mol
- Structure: The compound features a benzoimidazole core with a bromo-propyl substituent, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological processes, leading to therapeutic effects.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential effects:
- Antimicrobial Activity: Preliminary studies suggest that benzoimidazole derivatives exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Antiparasitic Effects: Studies on related benzoimidazole compounds have indicated potential efficacy against parasitic infections such as leishmaniasis. The optimization of these compounds has led to improved potency and stability in biological systems .
- Cytotoxicity: Investigations into the cytotoxic effects of benzoimidazole derivatives have revealed that certain modifications can enhance their ability to induce apoptosis in cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antiparasitic | Active against Leishmania species | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Studies
- Antimicrobial Study : A study evaluating various benzimidazole derivatives found that compounds similar to this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) lower than standard antibiotics like ampicillin .
- Antiparasitic Testing : In an optimization program for leishmaniasis treatment, derivatives of benzimidazoles were tested in vivo, showing promising results against Leishmania infantum. The modifications aimed at improving metabolic stability and reducing lipophilicity were critical in enhancing their efficacy .
- Cytotoxicity Evaluation : Research involving the evaluation of cytotoxic effects demonstrated that certain structural modifications in benzimidazole derivatives could lead to increased apoptosis rates in cancer cell lines, suggesting potential use in cancer therapy .
Q & A
Q. Table 1. Reaction Conditions and Yield Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF or DMSO | Maximizes solubility of intermediates |
| Temperature | 80–90°C | Balances substitution vs. elimination |
| Base | K₂CO₃ (2.0 equiv) | Enhances nucleophilicity |
| Reaction Time | 12–18 hours | Ensures complete conversion |
Q. Table 2. Comparative Halogen Effects
Key Recommendations for Researchers
- Synthesis : Prioritize anhydrous conditions and stoichiometric control to minimize by-products.
- Characterization : Combine NMR, MS, and X-ray crystallography for unambiguous structural confirmation.
- Biological Testing : Screen against targets with known halogen sensitivity (e.g., bromodomain-containing proteins).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
